7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine
Overview
Description
7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine is a reactant used in the iron-catalyzed cross-coupling of organometallic compounds .
Synthesis Analysis
The synthesis of 7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine involves the cyclization of H-1,2,4-triazol-5-amine (A) and ethyl 4-chloro-3-oxobutanoate (B) in acetic acid (AcOH) to generate compound C, which is then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (D) in phosphorus oxychloride (POCl3) .Chemical Reactions Analysis
7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine is used as a reactant in the iron-catalyzed cross-coupling of organometallic compounds .Scientific Research Applications
Synthesis and Diversification
7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a compound involved in the synthesis of various pyrimidine derivatives, particularly in transformations to create diverse chemical structures. The presence of halogen functionalities, such as chlorine, on the pyrimidine nucleus, makes these compounds useful as versatile synthetic intermediates. They can undergo processes like palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, demonstrating their utility in chemical diversification (Tang, Wang, Li, & Wang, 2014).
Synthetic Versatility
The compound showcases synthetic versatility in forming [1,2,4]triazolo[1,5-a]pyrimidines. Its reactivity allows for various reactions under controlled conditions, leading to the formation of different compounds with potential utility in various chemical and pharmaceutical applications. This versatility highlights its importance in synthetic organic chemistry and drug design (Zanatta, Souza, dos Santos, Mittersteiner, Andrade, Lobo, Santos, Bortoluzzi, Bonacorso, & Martins, 2018).
Potential Anticancer Applications
Some derivatives of 7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine have been explored for potential anticancer applications. The synthesis of 5-substituted pyrimidines using this compound as an intermediate has been a subject of research, indicating its significance in the development of novel anticancer agents (Kanō & Makisumi, 1958).
Biological Activity
Research into the biological activities of [1,2,4]triazolo[1,5-a]pyrimidines and analogs, including compounds derived from 7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine, has shown their significance in agriculture and medicinal chemistry. They exhibit a range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. This broad spectrum of biological activities underscores the potential of this compound in various therapeutic areas (Pinheiro, Pinheiro, Muri, Pessoa, Cadorini, & Greco, 2020).
Mechanism of Action
While the specific mechanism of action for 7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine is not directly available, related compounds such as [1,2,4]Triazolo[1,5-a]pyrimidine indole derivatives have been found to exhibit significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2 and AKT .
Future Directions
properties
IUPAC Name |
7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c7-2-4-1-5(8)12-6(11-4)9-3-10-12/h1,3H,2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKPJTGDDKFYSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)N=C1CCl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496924 | |
Record name | 7-Chloro-5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine | |
CAS RN |
63882-72-4 | |
Record name | 7-Chloro-5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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